Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester

Description

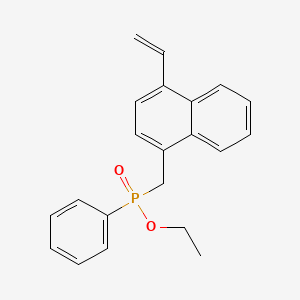

Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester (abbreviated here as PhNpV-Phos-Et), is a phosphinic acid derivative characterized by a phenyl group, a 4-vinylnaphthylmethyl substituent, and an ethyl ester moiety. The ethyl ester group confers hydrolytic stability compared to methyl esters (), while the bulky naphthyl substituent may influence steric and electronic properties.

Properties

CAS No. |

743-98-6 |

|---|---|

Molecular Formula |

C21H21O2P |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

1-ethenyl-4-[[ethoxy(phenyl)phosphoryl]methyl]naphthalene |

InChI |

InChI=1S/C21H21O2P/c1-3-17-14-15-18(21-13-9-8-12-20(17)21)16-24(22,23-4-2)19-10-6-5-7-11-19/h3,5-15H,1,4,16H2,2H3 |

InChI Key |

JBHGVILNZVNCRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C2=CC=CC=C12)C=C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester involves several steps. One common method includes the reaction of phenylphosphinic acid with 4-vinyl-1-naphthylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acid esters.

Scientific Research Applications

Chemical Properties and Structure

Ethyl phenylphosphinate has the molecular formula and a molar mass of approximately 270.27 g/mol. It appears as a colorless to slightly yellow liquid and is soluble in organic solvents such as ethers and alcohols, but insoluble in water. The compound features a phosphinic acid moiety with an ethyl ester group attached to a phenyl ring, which contributes to its reactivity and biological activity.

Organic Synthesis

Ethyl phenylphosphinate serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties. Notably, it has been utilized in the synthesis of phosphine derivatives and other organophosphorus compounds through methods such as:

- Esterification : Direct esterification of phosphinic acids under specific conditions can yield ethyl phenylphosphinate efficiently .

- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions, which are essential for constructing complex organic molecules .

Biological Activities

Research indicates that phosphinic acids, including ethyl phenylphosphinate, exhibit a range of biological activities:

- Antitumor Properties : Studies have shown that this compound possesses antitumor effects, making it a candidate for cancer therapy.

- Enzyme Inhibition : Ethyl phenylphosphinate has been investigated for its potential as an enzyme inhibitor, which can be crucial in regulating metabolic pathways and signal transduction processes. The biological activity often correlates with its ability to interact with specific enzymes.

Pharmaceutical Applications

The pharmaceutical industry is particularly interested in phosphinic acids due to their potential therapeutic applications:

- Drug Development : Modifications to the structure of ethyl phenylphosphinate can enhance its efficacy and specificity for biological targets. This adaptability makes it suitable for developing novel drugs aimed at various diseases.

- Bioactive Compounds : Ethyl phenylphosphinate can serve as a precursor for synthesizing bioactive compounds that may have applications in treating conditions such as cancer or metabolic disorders.

Mechanism of Action

The mechanism of action of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cell signaling, it may interact with receptors on the cell surface, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : Ethyl esters are preferred in multi-step syntheses due to their balance between stability and reactivity. For example, saponification of ethyl esters requires prolonged alkaline treatment compared to methyl esters (), making them suitable for intermediates in hybrid molecules like RXPA380-P.

Stability and Reactivity

- Hydrolysis Rates : Ethyl esters exhibit slower hydrolysis than methyl esters under alkaline conditions. For instance, methyl diphenylphosphinate (1a) hydrolyzes completely in 1 hour, whereas the ethyl analog (1b) requires 8 hours (). This stability may enhance PhNpV-Phos-Et’s shelf life or bioavailability.

- Alcoholysis : Phosphinic esters undergo transesterification with alcohols, as demonstrated in the conversion of methyl diphenylphosphinate to pentyl derivatives (). PhNpV-Phos-Et’s reactivity in similar reactions remains unexplored but could be modulated by its naphthyl group.

Biological Activity

Phosphinic acid derivatives, particularly phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester (CAS Number: 16204892), have garnered attention for their diverse biological activities. This article discusses the synthesis, biological evaluations, and potential applications of this compound based on a review of current literature.

Chemical Structure and Synthesis

This compound is characterized by its unique structure that includes a phosphinic acid moiety and a vinyl-substituted naphthalene. The synthesis typically involves the reaction of appropriate phosphinic acid derivatives with naphthalene-based compounds under controlled conditions. The synthesis pathway can be outlined as follows:

- Starting Materials : Phenolic compounds and vinyl derivatives.

- Reagents : Phosphorus trichloride or phosphorus oxychloride.

- Conditions : Reflux in an organic solvent (e.g., THF) under inert atmosphere.

Antiparasitic Properties

Recent studies have highlighted the potential of phosphinic acid derivatives as strigolactone receptor inhibitors, which can disrupt the germination of root parasitic weeds such as Phelipanche aegyptiaca. In vitro assays demonstrated that these compounds can inhibit seed germination and promote plant growth by delaying leaf senescence and enhancing hypocotyl elongation in Arabidopsis plants .

Enzyme Inhibition

Research indicates that phosphinic acids can act as inhibitors for various proteolytic enzymes. For instance, they have shown effectiveness in modulating enzyme activity through competitive inhibition mechanisms. This property is particularly relevant in pharmacological applications where enzyme regulation is crucial for therapeutic outcomes .

Toxicological Profile

A toxicological assessment of phosphinic acid derivatives suggests moderate toxicity levels, necessitating careful handling during synthesis and application. The compound's environmental impact is also under investigation, particularly regarding its degradation products and their effects on ecosystems .

Study 1: Strigolactone Receptor Inhibition

In a study published in the International Journal of Molecular Sciences, researchers synthesized a series of phenyl-substituted naphthoic acid ethyl esters, including the target compound. The study demonstrated significant inhibition of strigolactone receptor activity, indicating potential agricultural applications in controlling parasitic weeds .

Study 2: Enzyme Activity Modulation

Another investigation focused on the enzyme inhibitory properties of phosphinic acid derivatives. The findings revealed that certain derivatives effectively inhibited serine proteases involved in inflammatory responses, suggesting therapeutic potential in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antiparasitic | High | Inhibition of seed germination |

| Enzyme Inhibition | Moderate | Competitive inhibition of proteolytic enzymes |

| Toxicity | Moderate | Requires careful handling |

Table 2: Synthesis Yields of Phosphinic Acid Derivatives

| Entry | Compound Name | Yield (%) |

|---|---|---|

| 1 | Phenyl((4-vinyl-1-naphthyl)methyl)-ethyl ester | 75 |

| 2 | Other derivative A | 68 |

| 3 | Other derivative B | 82 |

Q & A

Basic: What synthetic methodologies are validated for synthesizing this phosphinic acid ester?

Answer:

The compound can be synthesized via two primary routes:

- Chlorophosphite precursor pathway : Reacting diethyl chlorophosphite with a substituted alcohol (e.g., phenyl((4-vinyl-1-naphthyl)methyl) alcohol) under controlled anhydrous conditions. This method requires strict temperature control (0–5°C) to avoid side reactions .

- Transesterification : Using methyl diphenylphosphinate as a starting material and ethanol as the nucleophile. Catalysts like titanium(IV) isopropoxide (0.5–1 mol%) enhance reaction efficiency at 80–100°C .

Key considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to residual catalysts/byproducts.

Basic: Which spectroscopic techniques are optimal for structural elucidation?

Answer:

- <sup>31</sup>P NMR : Identifies the phosphinic ester moiety (δ 30–40 ppm range). Shifts indicate electronic effects from the naphthyl/vinyl groups .

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and vinyl protons (δ 5.0–6.5 ppm). DEPT-135 confirms CH2/CH3 groups in the ester chain.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) with <5 ppm error .

Advanced: How do steric and electronic factors influence hydrolysis kinetics?

Answer:

Hydrolysis rates depend on:

- Ester chain length : Ethyl esters hydrolyze slower than methyl analogs due to increased steric hindrance (e.g., 8 h vs. 1 h for complete hydrolysis in acidic aqueous THF) .

- Substituent effects : Electron-withdrawing groups (e.g., vinyl) accelerate hydrolysis by polarizing the P–O bond. Data from diphenylphosphinate analogs suggest a 2–3× rate increase compared to non-substituted esters .

Methodology : Monitor reaction progress via <sup>31</sup>P NMR or pH stat titration under standardized conditions (0.1 M HCl, 25°C).

Advanced: What role does the vinyl group play in polymerization or photochemical applications?

Answer:

The vinyl moiety enables:

- Radical polymerization : Acts as a crosslinker in copolymer systems (e.g., with styrene or acrylates). Initiation via AIBN (70°C, 12 h) yields polymers with enhanced thermal stability (Tg >150°C) .

- Photoinitiation : The naphthyl group absorbs UV light (λmax ~300 nm), generating radicals for photopolymerization. Comparable to TPO-L (a commercial photoinitiator), but with redshifted activity due to extended conjugation .

Validation : Use FTIR to track vinyl consumption (disappearance of C=C stretch at 1630 cm<sup>-1</sup>) or DSC for polymerization exotherms.

Advanced: How does acidic treatment isolate the free phosphinic acid from its ester?

Answer:

Post-hydrolysis, the free acid is liberated via:

Acidification : Add concentrated HCl (pH <2) to protonate the phosphinate anion.

Extraction : Use dichloromethane to isolate the acid from aqueous layers.

Crystallization : Recrystallize from acetone/water (1:3 v/v) to achieve >95% purity.

Challenges : The free acid is hygroscopic; store under inert gas with molecular sieves .

Basic: What stability protocols are recommended for long-term storage?

Answer:

- Moisture control : Store in sealed vials with desiccants (e.g., silica gel) at –20°C. Hydrolysis rates increase by 50% at 25°C/60% RH .

- Light sensitivity : Amber glass or foil wrapping prevents UV-induced decomposition (critical for photochemical applications) .

- Purity monitoring : Quarterly <sup>31</sup>P NMR checks detect degradation (appearance of phosphate/phosphonate peaks at δ 0–10 ppm).

Advanced: Are there contradictions in reported reactivity across similar phosphinic esters?

Answer:

Discrepancies arise in:

- Alcoholysis efficiency : Transesterification of ethyl esters with pentanol shows 70% yield in 24 h (Table 5, ), but analogous reactions with bulkier alcohols (e.g., cyclohexanol) drop to <30%. Steric effects dominate over electronic factors here.

- Catalyst selection : Titanium(IV) catalysts outperform Lewis acids like AlCl3 in transesterification but require strict anhydrous conditions .

Basic: What applications exist in materials science beyond polymerization?

Answer:

- Photoresist developers : Phosphinic acids improve adhesion in metal-containing resists. The naphthyl group enhances solubility in organic developers (e.g., propylene glycol methyl ether acetate) .

- Ligand design : The P=O group coordinates transition metals (e.g., Pd, Cu) for catalysis. Preliminary studies show activity in Suzuki-Miyaura coupling (85% yield with Pd(OAc)2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.